2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(2-ethoxyethylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-3-15-7-6-13-9-11-8-10(2)4-5-12(11)14/h4-5,8,13-14H,3,6-7,9H2,1-2H3 |
InChI Key |
LPXHDOSPZSJHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(2-ethoxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique ethoxyethylamino substituent distinguishes it from related phenolic derivatives. Below is a comparative analysis of key structural analogues:
Table 1: Structural and Electronic Comparisons
Coordination Chemistry and Bioactivity
Metal Complexation :
- The ethoxyethylamino group in the target compound likely forms stable metal complexes, similar to Schiff base ligands like BHEM and BDEM, which adopt square-pyramidal geometries with Cu(II)/Zn(II) . However, the ethoxy group’s electron-donating nature may reduce redox activity compared to nitro-substituted ligands (e.g., BHEM), which show higher superoxide dismutase (SOD) mimetic activity .
- DNA Interaction : Binuclear Cu(II)/Zn(II) complexes of BHEM/BDEM cleave DNA via intercalation and singlet oxygen generation . The target compound’s ethoxyethyl chain may reduce intercalation efficiency due to reduced planarity but enhance hydrogen bonding with DNA backbone.
Antimicrobial and Antioxidant Activity :
- Metal complexes of Schiff bases () exhibit stronger antimicrobial activity than free ligands, suggesting that the target compound’s complexes may also inhibit bacterial/fungal growth.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
The compound 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol , often referred to as a phenolic derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry and other fields.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenol with an appropriate ethylamine derivative. The presence of the ethoxy group is crucial as it enhances the compound's solubility and reactivity, which can influence its biological activity.
Biological Properties
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against Staphylococcus aureus and other pathogenic bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Antioxidant Properties : The phenolic structure allows this compound to act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity is vital for preventing cellular damage associated with various diseases.
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may influence cyclooxygenase (COX) activity, which is important in inflammation and pain pathways .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and covalent interactions with biological macromolecules. The phenolic hydroxyl group is particularly reactive and can participate in various biochemical reactions, modulating enzyme functions and receptor activities.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several phenolic compounds, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent against infections .
- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells, indicating its potential use in formulations aimed at mitigating oxidative damage associated with aging and disease .
- Enzyme Interaction Studies : Research involving enzyme assays showed that this compound could inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators. This property highlights its potential application in anti-inflammatory therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar phenolic compounds:
| Compound | Antimicrobial Activity | Antioxidant Activity | Enzyme Modulation |
|---|---|---|---|
| This compound | Moderate | Strong | Inhibitory |
| 3-{[(2-Ethoxyethyl)(methyl)amino]phenol} | Low | Moderate | Non-inhibitory |
| 4-Methoxyphenol | Strong | Moderate | Inhibitory |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 4-methylphenol derivatives with 2-ethoxyethylamine in the presence of a reducing agent (e.g., sodium borohydride) under controlled pH (7–9) and temperature (40–60°C). Critical parameters include solvent choice (e.g., methanol/water mixtures for solubility), stoichiometric ratios (1:1.2 for amine:phenol derivative), and reaction time (12–24 hours). Characterization via H/C NMR should confirm the methylene bridge (-CH-NH-) and ethoxyethyl group integration .
Q. Which spectroscopic techniques are prioritized for structural elucidation, and what diagnostic peaks should be identified?
- Methodological Answer : Use a multi-spectral approach:
- NMR : H NMR should show resonances for the aromatic methyl group (δ 2.3–2.5 ppm), ethoxyethyl protons (δ 3.4–3.6 ppm for -OCHCH-), and the aminomethyl bridge (δ 3.1–3.3 ppm).
- FT-IR : Confirm N-H stretching (3200–3400 cm) and phenolic O-H (broad ~3300 cm).
- LC-MS : Validate molecular ion ([M+H]) and fragmentation patterns (e.g., loss of ethoxyethyl group). Cross-reference with computational simulations (e.g., DFT for NMR predictions) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- Microdilution assays (MIC/MBC for bacterial/fungal strains) with concentrations 1–256 µg/mL.
- Enzyme inhibition (e.g., acetylcholinesterase or tyrosinase) via spectrophotometric monitoring of substrate conversion. Include positive controls (e.g., galantamine for AChE) and account for solvent interference (DMSO ≤1% v/v) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and sustainability?
- Methodological Answer : Apply green chemistry metrics:
- Replace traditional reductants (NaBH) with catalytic hydrogenation (H, Pd/C) to reduce waste.
- Use bio-based solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions.
- Employ flow chemistry to enhance heat/mass transfer and reduce reaction time. Monitor atom economy (target >70%) and E-factor (aim for <5) .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:
- Normalize data to molar concentrations to account for molecular weight variations.
- Control for assay conditions (pH, temperature, cell line/passage number).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to verify mechanisms. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to resolve discrepancies .
Q. What experimental designs are recommended for assessing environmental persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines:
- Persistence : Conduct aqueous photolysis (UV light, λ >290 nm) and biodegradation (OECD 301D closed bottle test).
- Ecotoxicity : Use Daphnia magna (48h EC) and Aliivibrio fischeri (30min bioluminescence inhibition). Include soil adsorption studies (K determination) to model groundwater contamination risk. Analytical quantification via HPLC-MS/MS (LOQ <0.1 µg/L) .
Q. How can theoretical frameworks (e.g., QSAR) guide derivative design for enhanced bioactivity?
- Methodological Answer : Develop 3D-QSAR models using CoMFA/CoMSIA:
- Align molecular structures of analogs with reported IC values.
- Corrogate steric/electrostatic fields with activity data (cross-validated >0.5).
- Synthesize top-predicted derivatives and validate experimentally. Integrate molecular docking (e.g., AutoDock Vina) to identify target binding motifs .
Data Analysis & Theoretical Integration
Q. What statistical approaches are critical for interpreting dose-response relationships in toxicological studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC/LC with 95% confidence intervals. Account for hormetic effects (low-dose stimulation) via Biphasic Dose-Response Analysis. Use tools like GraphPad Prism or R packages (drc, nlstools) .
Q. How can researchers integrate metabolomics data to elucidate the compound’s mode of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
